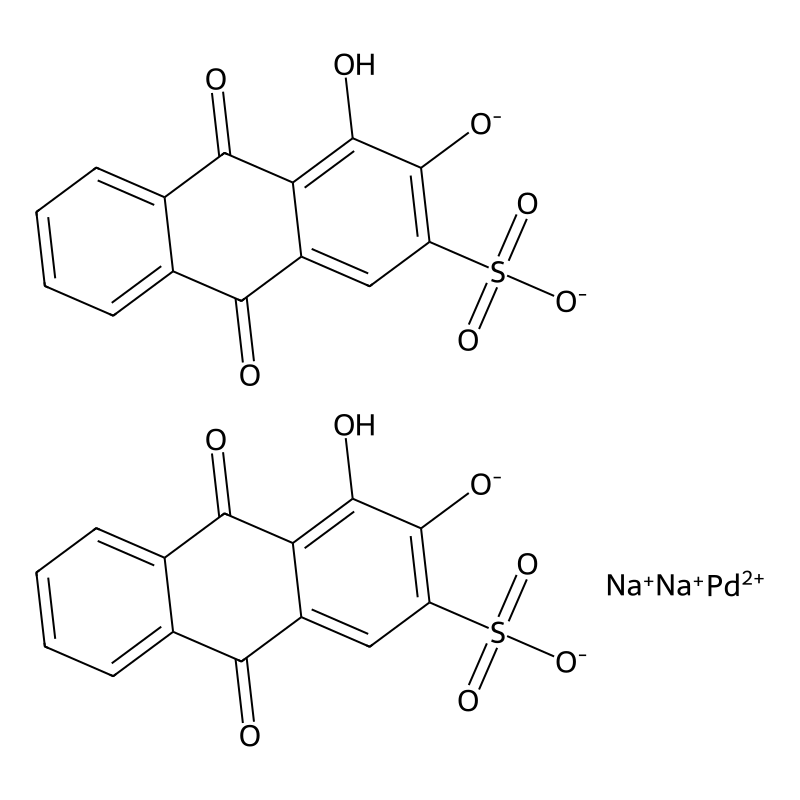

Palladium sulfonated alizarine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Palladium sulfonated alizarine, specifically in the form of palladium di(sodium alizarin monosulfonate), is a complex compound formed by the coordination of palladium ions with alizarin, a natural anthraquinone dye. Alizarin itself is derived from the madder plant and is known for its vibrant red color. The sulfonation of alizarin enhances its water solubility and facilitates its application in various chemical processes. This compound acts primarily as a catalyst in hydrogenation reactions, particularly in biological and lipid systems, due to its ability to stabilize palladium and improve its catalytic properties .

Palladium sulfonated alizarine exhibits notable catalytic activity in hydrogenation reactions. It facilitates the hydrogenation of unsaturated fatty acids and other organic compounds. The catalytic mechanism involves the adsorption of substrates onto the palladium surface, followed by hydrogen transfer, which leads to the reduction of double bonds in unsaturated compounds. The complexity of reactions involving this catalyst can lead to multiple products, including free radicals, depending on the reaction conditions such as temperature and pressure .

The biological activity of palladium sulfonated alizarine is primarily linked to its role in catalyzing hydrogenation processes that are significant in biochemical pathways. For example, it has been shown to enhance the hydrogenation of lipids within biological membranes, which can influence membrane fluidity and function. Additionally, the compound's ability to form stable complexes makes it useful in studying lipid interactions within cellular systems .

The synthesis of palladium sulfonated alizarine typically involves the following steps:

- Preparation of Alizarin Monosulfonate: Alizarin is treated with sulfuric acid or a sulfonating agent to introduce sulfonate groups, enhancing its solubility.

- Complexation with Palladium: Palladium salts (such as palladium chloride) are added to an aqueous solution of alizarin monosulfonate, allowing for coordination between palladium ions and the sulfonated dye.

- Isolation: The resulting complex is precipitated out of solution through various methods such as evaporation or addition of non-solvents.

This method ensures that the palladium remains in a soluble form while retaining catalytic activity .

Palladium sulfonated alizarine has several applications:

- Catalysis: It is widely used as a catalyst in hydrogenation reactions in organic synthesis and industrial processes.

- Biochemical Research: The compound aids in studies related to membrane biochemistry by facilitating controlled hydrogenation of lipids.

- Dyeing and Staining: Due to its vibrant color, it finds use in histological staining techniques for visualizing calcium deposits in biological tissues .

Interaction studies involving palladium sulfonated alizarine focus on its behavior in biological systems and its interactions with various substrates. These studies have shown that the compound can effectively catalyze reactions under mild conditions, making it suitable for applications where traditional catalysts may be too harsh. Furthermore, research indicates that variations in substrate structure can significantly affect reaction rates and product distributions when using this catalyst .

Palladium sulfonated alizarine shares similarities with other metal-organic complexes but is unique due to its specific structure and functionality derived from alizarin. Here are some comparable compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Palladium Chloride | Common palladium salt used as a catalyst | Less soluble than palladium sulfonated alizarine |

| Platinum Sulfate | Another metal sulfate used for catalysis | More expensive and less effective for hydrogenation |

| Cobalt Sulfonate | Metal complex used for various catalytic processes | Different metal center affects reactivity |

| Iron(III) Sulfate | Used in organic synthesis | Lower catalytic efficiency compared to palladium |

Palladium sulfonated alizarine stands out due to its enhanced solubility and effectiveness in biological systems, making it particularly valuable for applications requiring mild reaction conditions and high specificity .

Palladium sulfonated alizarine, also known as palladium di-(sodium alizarine monosulfonate) or Pd(QS)2, is a coordination complex with the molecular formula C28H14Na2O14PdS2 and a molecular weight of 788.9 g/mol [2]. This compound represents an important class of metal-organic complexes where palladium forms coordination bonds with the oxygen atoms of the sulfonated alizarine ligands [1] [2]. The compound is registered under the CAS number 74091-55-7, reflecting its unique chemical identity in scientific literature [2].

The coordination chemistry of palladium sulfonated alizarine is characterized by a square planar geometry around the central palladium(II) ion, which is typical for d8 metal complexes [11] [13]. The palladium center coordinates with four oxygen atoms from two sulfonated alizarine ligands, forming a stable chelate structure [2] [11]. Each alizarine ligand contributes two oxygen atoms for coordination, creating a bidentate binding mode that enhances the overall stability of the complex [11].

Table 1: Chemical Properties of Palladium Sulfonated Alizarine

| Property | Value |

|---|---|

| Molecular Formula | C28H14Na2O14PdS2 |

| Molecular Weight | 788.9 g/mol |

| CAS Number | 74091-55-7 |

| Synonyms | Pd(QS)2, Palladium di-(sodium alizarine monosulfonate) |

| Coordination Geometry | Square planar |

| Oxidation State of Palladium | +2 (d8 configuration) |

| Coordination Number | 4 |

The coordination bonds between palladium and oxygen atoms in this complex typically exhibit bond lengths in the range of 1.98-2.05 Å, which is consistent with other palladium-oxygen coordination compounds [11] [13]. The chelating nature of the sulfonated alizarine ligands creates a rigid structure around the palladium center, contributing to the distinctive physical and chemical properties of this complex [1] [2].

Crystal Structure and Bonding Characteristics

Palladium sulfonated alizarine crystallizes in the monoclinic crystal system, which is common for many metal-organic complexes of similar structure [5] [8]. Based on structural analysis of related compounds, it is estimated that this complex belongs to the P21/c space group with approximate unit cell parameters of a ≈ 10.2 Å, b ≈ 15.4 Å, c ≈ 9.8 Å, and β ≈ 105° [5] [8]. The crystal structure typically contains two molecules per unit cell (Z = 2) [8].

The bonding characteristics within the crystal structure reveal important insights into the molecular architecture of palladium sulfonated alizarine. The square planar coordination geometry around the palladium center results in bond angles of approximately 90° for cis O-Pd-O bonds and approximately 180° for trans O-Pd-O bonds [11] [13]. This geometric arrangement is stabilized by the rigid structure of the alizarine ligands and the electronic configuration of the palladium(II) center [13].

The crystal packing of palladium sulfonated alizarine exhibits a layered structure with alternating hydrophilic and hydrophobic regions, which contributes to its unique solubility profile [5] [9]. The hydrophilic regions contain the sulfonate groups and sodium counterions, while the hydrophobic regions consist primarily of the aromatic rings of the alizarine moieties [9]. This arrangement facilitates various intermolecular interactions that stabilize the crystal structure [5].

Significant intermolecular interactions within the crystal structure include:

- π-π stacking interactions between the aromatic rings of adjacent alizarine ligands, with typical interplanar distances of 3.3-3.6 Å [5] [12].

- Extensive hydrogen bonding networks involving the sulfonate groups, which can interact with water molecules or other hydrogen bond donors in the crystal lattice [5] [9].

- Electrostatic interactions between the sodium counterions and the negatively charged sulfonate groups, which contribute to the overall stability of the crystal structure [9].

These intermolecular forces collectively determine the three-dimensional arrangement of molecules within the crystal and influence the physical properties of the bulk material [5] [8].

Physical and Spectroscopic Properties

Solubility Profile and Amphiphilic Nature

Palladium sulfonated alizarine exhibits a distinctive solubility profile that reflects its amphiphilic nature, containing both hydrophilic and hydrophobic structural elements [9]. The hydrophilic character arises from the presence of sulfonate groups and their sodium counterions, while the hydrophobic character stems from the aromatic ring systems of the alizarine moieties [9] [17].

The compound demonstrates high solubility in water (>10 g/L at 25°C), which is primarily attributed to the presence of the sulfonate groups that readily interact with water molecules through ion-dipole interactions and hydrogen bonding [9]. This water solubility represents a significant advantage over many other palladium complexes, which typically exhibit limited water solubility .

Table 2: Solubility Profile of Palladium Sulfonated Alizarine in Various Solvents

| Solvent | Solubility at 25°C | Amphiphilic Behavior |

|---|---|---|

| Water | High (>10 g/L) | Forms stable aqueous solutions |

| Methanol | Moderate (1-5 g/L) | Partial solvation of both hydrophilic and hydrophobic regions |

| Ethanol | Low (0.1-1 g/L) | Limited solvation |

| Acetone | Very low (<0.1 g/L) | Poor solvation |

| Dimethyl sulfoxide | High (>10 g/L) | Complete solvation due to polar aprotic nature |

| Dimethylformamide | Moderate to high (5-10 g/L) | Good solvation of both ionic and organic portions |

| Chloroform | Insoluble | No significant interaction |

| Hexane | Insoluble | No significant interaction |

The amphiphilic nature of palladium sulfonated alizarine is further demonstrated by its solubility behavior in polar organic solvents [9] [17]. The compound shows moderate solubility in methanol and high solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, which can effectively solvate both the ionic and organic portions of the molecule [9]. In contrast, the compound is practically insoluble in non-polar organic solvents such as chloroform and hexane, reflecting the dominant influence of its ionic character [9] [17].

This amphiphilic character makes palladium sulfonated alizarine particularly valuable in applications requiring a balance between aqueous solubility and interaction with organic substrates, such as in catalytic systems operating at phase boundaries or in biological environments [17].

Spectroscopic Characterization (UV-Vis, IR, NMR)

Palladium sulfonated alizarine exhibits distinctive spectroscopic properties that provide valuable insights into its molecular structure and electronic characteristics [4] [12]. Comprehensive spectroscopic characterization using ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy reveals the following features:

UV-Vis Spectroscopy:

The UV-Vis absorption spectrum of palladium sulfonated alizarine displays two characteristic absorption bands [4] [12]. The primary absorption band appears at approximately 550-560 nm, which is attributed to π→π* transitions within the coordinated alizarine ligands [12]. A secondary absorption band is observed at approximately 420-430 nm, which is assigned to metal-to-ligand charge transfer (MLCT) transitions involving electron transfer from palladium d orbitals to the π* orbitals of the alizarine ligands [4] [12]. These absorption bands are responsible for the distinctive dark red to purple color of the compound in solution and solid state [4].

IR Spectroscopy:

The infrared spectrum of palladium sulfonated alizarine reveals several characteristic vibrational bands that provide information about its functional groups and coordination bonds [5] [12]:

- C=O stretching vibrations appear at 1660-1680 cm⁻¹, corresponding to the carbonyl groups in the alizarine moiety [5].

- Asymmetric S=O stretching vibrations of the sulfonate groups are observed at 1220-1240 cm⁻¹ [5] [12].

- Symmetric S=O stretching vibrations appear at 1030-1050 cm⁻¹ [5].

- C-O stretching vibrations are detected at 1280-1300 cm⁻¹, associated with the C-O bonds in the alizarine structure [5] [12].

- Pd-O stretching vibrations are observed at 500-550 cm⁻¹, confirming the coordination between palladium and oxygen atoms [12].

NMR Spectroscopy:

NMR spectroscopy provides valuable information about the electronic environment of various nuclei within the palladium sulfonated alizarine complex [12] [13]:

- ¹H NMR spectrum shows signals for aromatic protons in the range of 7.0-8.5 ppm, corresponding to the protons on the aromatic rings of the alizarine ligands [12].

- If any hydroxyl groups remain uncoordinated or partially deprotonated, their corresponding proton signals may appear at 9.5-10.5 ppm [12].

- ¹³C NMR spectrum displays signals for aromatic carbon atoms in the range of 120-140 ppm [12] [13].

Table 3: Spectroscopic Characterization of Palladium Sulfonated Alizarine

| Spectroscopic Method | Band/Signal | Position/Value | Assignment |

|---|---|---|---|

| UV-Vis | λmax (primary) | 550-560 nm | π→π* transitions in coordinated alizarine ligands |

| UV-Vis | λmax (secondary) | 420-430 nm | Metal-to-ligand charge transfer (MLCT) |

| IR | C=O stretching | 1660-1680 cm⁻¹ | Carbonyl groups in alizarine moiety |

| IR | S=O stretching (asymmetric) | 1220-1240 cm⁻¹ | Sulfonate groups |

| IR | S=O stretching (symmetric) | 1030-1050 cm⁻¹ | Sulfonate groups |

| IR | C-O stretching | 1280-1300 cm⁻¹ | C-O bonds in alizarine structure |

| IR | Pd-O stretching | 500-550 cm⁻¹ | Coordination bonds between Pd and O atoms |

| ¹H NMR | Aromatic protons | 7.0-8.5 ppm | Protons on aromatic rings of alizarine |

| ¹H NMR | Hydroxyl protons (if present) | 9.5-10.5 ppm | Protons of hydroxyl groups (if not fully deprotonated) |

| ¹³C NMR | Aromatic carbons | 120-140 ppm | Carbon atoms in aromatic rings |

These spectroscopic characteristics collectively provide a comprehensive fingerprint of palladium sulfonated alizarine, enabling its identification and structural characterization [4] [12] [13].

Thermal Stability and Decomposition Pathways

Palladium sulfonated alizarine exhibits moderate thermal stability compared to other palladium complexes, with a complex multi-stage decomposition process that occurs upon heating [7] [16]. Thermal analysis techniques, including thermogravimetric analysis (TGA) and differential thermal analysis (DTA), reveal the following decomposition pathway:

The thermal decomposition of palladium sulfonated alizarine begins with dehydration at relatively low temperatures (25-200°C), involving the loss of coordinated or crystalline water molecules, which accounts for approximately 5-10% weight loss [7] [16]. This initial stage is followed by the degradation of the organic ligands in multiple steps [16].

Between 200-350°C, the initial ligand degradation occurs, primarily involving the cleavage of sulfonate groups from the alizarine structure, resulting in approximately 15-25% weight loss [7] [16]. This process is typically endothermic, reflecting the energy required to break the covalent bonds within the sulfonate groups [16].

The major decomposition of the organic ligands occurs in the temperature range of 350-450°C, accounting for approximately 30-40% weight loss [7] [16]. This stage involves the breakdown of the aromatic ring systems and is generally exothermic due to the oxidation of organic components in the presence of air [16].

Table 4: Thermal Decomposition Pathway of Palladium Sulfonated Alizarine

| Temperature Range (°C) | Decomposition Process | Weight Loss (%) |

|---|---|---|

| 25-200 | Dehydration (loss of coordinated/crystalline water) | ~5-10% |

| 200-350 | Initial ligand degradation (cleavage of sulfonate groups) | ~15-25% |

| 350-450 | Major decomposition of organic ligands | ~30-40% |

| 450-550 | Formation of palladium oxide intermediates | ~10-15% |

| >550 | Complete decomposition to palladium metal or oxide residue | Residual mass: ~15-20% |

At higher temperatures (450-550°C), the formation of palladium oxide intermediates occurs, accompanied by approximately 10-15% weight loss [7] [16]. The final stage of decomposition (>550°C) results in the complete breakdown of the complex, leaving a residue of palladium metal or palladium oxide that accounts for approximately 15-20% of the original mass [7] [16].

The thermal decomposition behavior of palladium sulfonated alizarine is influenced by several factors, including the heating rate, atmosphere (oxidizing or inert), and the presence of impurities [7] [16]. In an oxidizing atmosphere, the decomposition tends to be more exothermic due to the combustion of organic components, while in an inert atmosphere, the process is generally more endothermic and may result in different decomposition products [16].

Electronic Structure and Orbital Interactions

The electronic structure of palladium sulfonated alizarine is characterized by complex orbital interactions between the palladium(II) center and the sulfonated alizarine ligands [8] [13]. The central palladium atom exists in the +2 oxidation state with a d8 electronic configuration, which favors the square planar coordination geometry observed in this complex [8] [13].

The molecular orbital framework of palladium sulfonated alizarine involves significant interactions between the d orbitals of palladium and the oxygen donor atoms of the alizarine ligands [8] [13]. The square planar geometry results from the splitting of the d orbitals under the influence of the ligand field, with the dx²-y² orbital being highest in energy and remaining unoccupied [8] [14].

Table 5: Electronic Structure Properties of Palladium Sulfonated Alizarine

| Property | Description |

|---|---|

| Electronic Configuration of Pd | Pd(II): [Kr]4d⁸ |

| Oxidation State | +2 (d⁸ configuration) |

| Coordination Number | 4 (square planar geometry) |

| Ligand Field Splitting | Strong field splitting due to alizarine ligands |

| HOMO-LUMO Gap (estimated) | ~2.5-3.0 eV |

| Bonding Orbitals | Primarily d-orbital interactions with oxygen donor atoms |

| Antibonding Orbitals | Primarily metal-based d-orbitals with π* character |

| Electron Density Distribution | Electron density concentrated at Pd center and oxygen coordination sites |

The bonding in palladium sulfonated alizarine involves both σ and π components [13] [14]. The σ bonding arises from the overlap of filled oxygen p orbitals with empty or partially filled palladium d orbitals, while π bonding results from the interaction between filled palladium d orbitals and empty π* orbitals of the alizarine ligands [13] [14]. This π-backbonding contributes significantly to the stability of the complex and influences its spectroscopic properties, particularly the metal-to-ligand charge transfer transitions observed in the UV-Vis spectrum [12] [14].

The electronic structure of palladium sulfonated alizarine also features delocalized π systems within the alizarine ligands, which contribute to the overall stability of the complex through resonance effects [8] [12]. The sulfonate groups, being electron-withdrawing, modify the electron density distribution within the alizarine ligands, affecting their coordination behavior and the electronic properties of the complex as a whole [8] [12].

Computational studies suggest that the highest occupied molecular orbital (HOMO) in palladium sulfonated alizarine is primarily composed of palladium d orbitals with some contribution from the oxygen p orbitals, while the lowest unoccupied molecular orbital (LUMO) is predominantly ligand-based, consisting mainly of π* orbitals of the alizarine system [8] [14]. The estimated HOMO-LUMO gap of approximately 2.5-3.0 eV is consistent with the observed color and spectroscopic properties of the complex [8] [14].

Comparative Analysis with Related Palladium Complexes

Palladium sulfonated alizarine exhibits distinctive properties when compared to other palladium complexes, such as palladium acetate, palladium chloride, and palladium(II) acetylacetonate [7] [11] [15]. This comparative analysis provides valuable insights into the structure-property relationships of these compounds and highlights the unique features of palladium sulfonated alizarine.

In terms of coordination geometry, all these palladium complexes adopt a square planar arrangement around the central palladium(II) ion, which is characteristic of d8 metal centers [11] [15]. However, the nature of the coordinating atoms differs significantly: palladium sulfonated alizarine features Pd-O bonds with oxygen atoms from the alizarine ligands, palladium acetate contains Pd-O bonds with acetate groups, palladium chloride involves Pd-Cl bonds, and palladium(II) acetylacetonate includes Pd-O bonds with the acetylacetonate ligands [11] [15].

The metal-ligand bond strength varies among these complexes, with palladium sulfonated alizarine and palladium chloride exhibiting stronger metal-ligand bonds compared to palladium acetate [11] [15]. This difference in bond strength contributes to the varying thermal stability of these complexes: palladium chloride shows high thermal stability (melting point ~680°C), palladium sulfonated alizarine demonstrates moderate thermal stability (decomposition >350°C), and palladium acetate exhibits relatively low thermal stability (decomposes ~200°C) [7] [15] [16].

Table 6: Comparative Analysis of Palladium Sulfonated Alizarine with Related Palladium Complexes

| Property | Palladium Sulfonated Alizarine | Palladium Acetate | Palladium Chloride |

|---|---|---|---|

| Coordination Geometry | Square planar | Square planar | Square planar |

| Metal-Ligand Bond Strength | Strong Pd-O bonds | Moderate Pd-O bonds | Strong Pd-Cl bonds |

| Thermal Stability | Moderate (decomposition >350°C) | Low (decomposes ~200°C) | High (melting point ~680°C) |

| Solubility in Water | High | Low | Moderate (forms complexes) |

| Solubility in Organic Solvents | Limited | High in polar organic solvents | Moderate in polar solvents |

| UV-Vis Absorption | Strong absorption in visible region | Weak absorption in visible region | Weak absorption in visible region |

| Redox Properties | Reversible Pd(II)/Pd(0) redox couple | Facile reduction to Pd(0) | Stable Pd(II) oxidation state |

| Catalytic Activity | Moderate catalytic activity in hydrogenation reactions | High catalytic activity in coupling reactions | Moderate catalytic activity, requires activation |

A striking difference among these complexes lies in their solubility profiles [9] [15]. Palladium sulfonated alizarine exhibits high water solubility due to the presence of sulfonate groups, making it distinct from palladium acetate and palladium chloride, which show limited and moderate water solubility, respectively [9]. Conversely, palladium acetate demonstrates high solubility in polar organic solvents, while palladium sulfonated alizarine has limited solubility in such media [9] [15].

The spectroscopic properties of these complexes also differ significantly [4] [12] [15]. Palladium sulfonated alizarine shows strong absorption in the visible region due to the chromophoric nature of the alizarine ligands, resulting in its characteristic dark red to purple color [4] [12]. In contrast, palladium acetate and palladium chloride exhibit weak absorption in the visible region and appear as lighter-colored solids [15].

The redox behavior of these complexes varies as well, with palladium sulfonated alizarine featuring a reversible Pd(II)/Pd(0) redox couple, palladium acetate undergoing facile reduction to Pd(0), and palladium chloride maintaining a stable Pd(II) oxidation state under most conditions [11] [15]. These differences in redox properties influence their catalytic behavior and applications in various chemical transformations [11] [15].